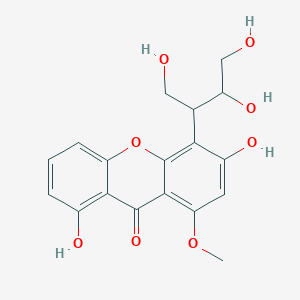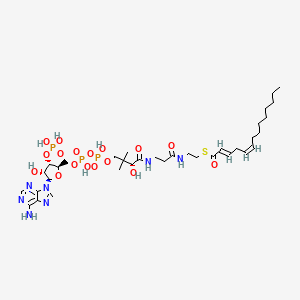
(2E,5Z)-tetradecadienoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E,5Z)-tetradecadienoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (2E,5Z)-tetradecadienoic acid. It is a long-chain fatty acyl-CoA and an unsaturated fatty acyl-CoA. It is a conjugate acid of a (2E,5Z)-tetradecadienoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Metabolic Pathways in Escherichia coli
The degradation of (2E,5Z)-tetradecadienoyl-CoA, a metabolite of oleic acid, in Escherichia coli is a notable study subject. This compound can be diverted from the classical, isomerase-dependent pathway of oleate β-oxidation to form 3,5-cis-tetradecadienoyl-CoA. This intermediate, if accumulated, would strongly inhibit β-oxidation. However, in E. coli, a thioesterase is induced when the bacterium is grown on oleate, which hydrolyzes 3,5-cis-tetradecadienoyl-CoA and prevents the inhibition of β-oxidation by allowing the excretion of 3,5-tetradecadienoate into the growth medium (Ren et al., 2004).
Role in Rat Heart Mitochondria
In rat heart mitochondria, more than 80% of oleate β-oxidation happens via the classical isomerase-dependent pathway. However, the reductase-dependent pathway, though minor, is crucial for the degradation of 3,5-cis-tetradecadienoyl-CoA, which forms from (2E,5Z)-tetradecadienoyl-CoA by Δ3,Δ2-enoyl-CoA isomerase. This pathway prevents the accumulation of undegradable metabolites, demonstrating the essential nature of both pathways for the degradation of unsaturated fatty acids with odd-numbered double bonds (Ren & Schulz, 2003).
Biosynthesis of Esters in Escherichia coli
(2E,5Z)-tetradecadienoyl-CoA is also relevant in the biosynthesis of esters in Escherichia coli. The diversity of CoA molecules, combined with various alcohol biosynthetic pathways, allows for the biosynthesis of multiple esters. This process is crucial in whole-cell biocatalysis and has extensive applications in industries like flavor, fragrance, and solvent production (Rodriguez et al., 2014).
Insect Pheromone Synthesis
(2E,5Z)-tetradecadienoyl-CoA has applications in synthesizing insect pheromones. A concise preparation method for the (3E,5Z)-3,5-alkadienyl system, which is crucial in several insect pheromone constituents, has been developed. This method's importance is underscored by its application in preparing compounds like (3E,5Z)-3,5-tetradecadienoic acid, a primary component of insect sex pheromones (Ragoussis et al., 2004).
Thioesterase Activity in Fatty Acid Beta-Oxidation
In the novel pathway of beta-oxidation, thioesterase III, induced by growth on oleic acid, plays a significant role. It hydrolyzes metabolites of beta-oxidation resistant to further degradation, like 3,5-cis-tetradecadienoyl-CoA, preventing the accumulation of compounds that would inhibit the pathway's flux (Nie et al., 2008).
Propiedades
Nombre del producto |
(2E,5Z)-tetradecadienoyl-CoA |
|---|---|
Fórmula molecular |
C35H58N7O17P3S |
Peso molecular |
973.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,5Z)-tetradeca-2,5-dienethioate |
InChI |
InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |
Clave InChI |
JVEFYXPCQBMMAA-ZMLWRGBOSA-N |
SMILES isomérico |
CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



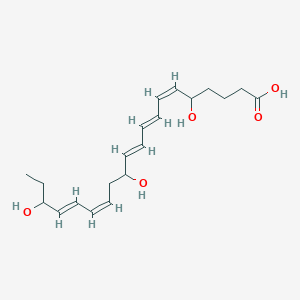
![6,8-Diamino-7-Chloro-1-Methyl-2-Oxo-1,2-Dihydropyrrolo[4,3,2-De]quinoline-4-Carboxamide](/img/structure/B1262374.png)
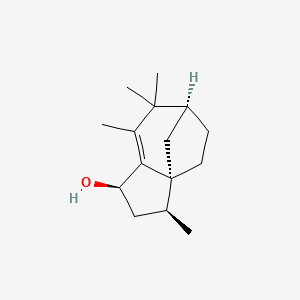
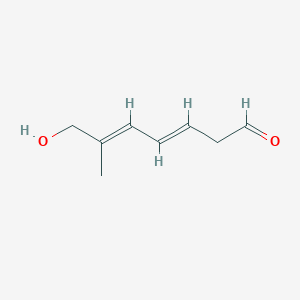
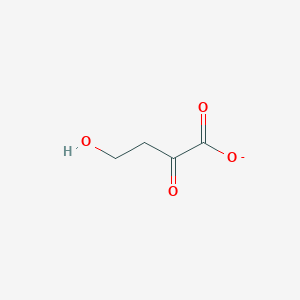
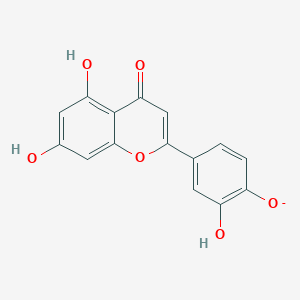

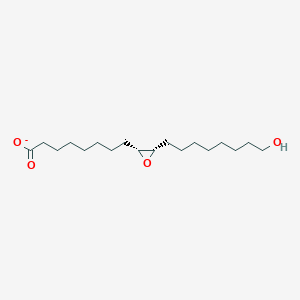
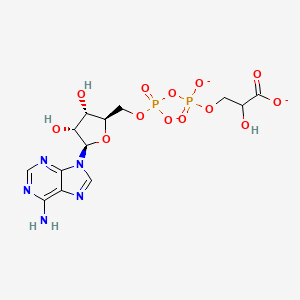

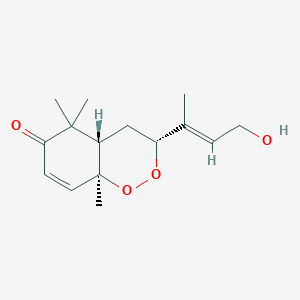
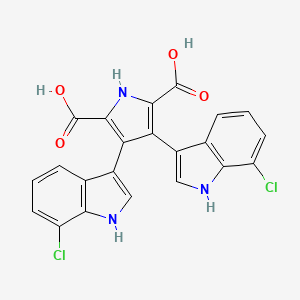
![1-(3-{5-[4-(Aminomethyl)phenyl]-1h-Pyrrolo[2,3-B]pyridin-3-Yl}phenyl)-3-(2-Phenoxyphenyl)urea](/img/structure/B1262392.png)
